molecular formula C11H14N2O4 B3050751 L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- CAS No. 28415-54-5

L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]-

Cat. No.: B3050751
CAS No.: 28415-54-5
M. Wt: 238.24 g/mol
InChI Key: MUYNUUBAUQDGML-VIFPVBQESA-N
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Description

L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- is a derivative of the amino acid L-alanine. It is characterized by the presence of a phenylmethoxycarbonyl group attached to the amino group of the alanine molecule. This compound is often used in peptide synthesis and as a protecting group for amines due to its stability and ease of removal under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- typically involves the protection of the amino group of L-alanine using the phenylmethoxycarbonyl (Cbz) group. The process begins with the reaction of L-alanine with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- primarily involves its role as a protecting group. The phenylmethoxycarbonyl group stabilizes the amino group, preventing unwanted reactions during peptide synthesis. The group can be selectively removed under specific conditions, allowing for the sequential assembly of peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- is unique due to its specific protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required .

Properties

IUPAC Name

(2S)-2-amino-3-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c12-9(10(14)15)6-13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYNUUBAUQDGML-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500358
Record name 3-{[(Benzyloxy)carbonyl]amino}-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28415-54-5
Record name 3-{[(Benzyloxy)carbonyl]amino}-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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